(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

Solubility Bioisostere Physicochemical properties

(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride (CAS 2231665-53-3) is a chiral, non‑proteinogenic α‑amino acid incorporating the strained bicyclo[1.1.1]pentane (BCP) cage as the side‑chain. The BCP unit is an established non‑classical bioisostere of para‑substituted phenyl rings, tert‑butyl groups and internal alkynes, imparting superior three‑dimensionality and saturation to amino‑acid building blocks.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
Cat. No. B8090023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)C(C(=O)O)N.Cl
InChIInChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4?,5-,7?;/m1./s1
InChIKeyLVHNFOMBHNFIKI-ZYMCGYGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride – CAS 2231665-53-3 for Drug Discovery


(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride (CAS 2231665-53-3) is a chiral, non‑proteinogenic α‑amino acid incorporating the strained bicyclo[1.1.1]pentane (BCP) cage as the side‑chain. The BCP unit is an established non‑classical bioisostere of para‑substituted phenyl rings, tert‑butyl groups and internal alkynes, imparting superior three‑dimensionality and saturation to amino‑acid building blocks [1]. The (S)‑enantiomer is available as the hydrochloride salt (MW 177.63 g·mol⁻¹, purity typically ≥97 %) and is supplied as a research chemical for peptide/medicinal chemistry .

Why Generic Amino Acid Substitutes Cannot Replace (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride


Simple phenylglycine or tert‑butyl‑glycine surrogates cannot replicate the property profile of this BCP‑containing amino acid. The BCP cage is about 1 Å shorter than a 1,4‑disubstituted phenyl ring and imposes a rigid, co‑planar orientation of bridgehead substituents [1]. Replacing BCP with an aromatic ring restores planarity and π‑stacking but sacrifices the 3D character that improves aqueous solubility, membrane permeability and oxidative metabolic stability [1]. Consequently, any generic substitution will yield different physicochemical and pharmacokinetic behaviour, making the specific procurement of the (S)‑BCP amino acid essential for obtaining consistent structure–property relationships.

Quantitative Differentiation: (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride vs Closest Analogs


Aqueous thermodynamic solubility: BCP‑phenylglycine vs parent phenylglycine

In a matched‑pair comparison within a γ‑secretase inhibitor series, the BCP‑phenyl isostere improved thermodynamic aqueous solubility by 8‑fold relative to the 1,4‑disubstituted phenyl analog [1]. Although the measurement was performed on the elaborated drug‑like scaffold rather than the free amino acid, the solubility enhancement is attributed to the reduced planarity and increased fraction of sp³‑hybridised carbons introduced by the BCP cage, a feature that is intrinsic to the (S)‑BCP‑glycine building block [1].

Solubility Bioisostere Physicochemical properties

In vitro oxidative metabolic stability: BCP vs phenyl

The same BCP‑phenyl matched pair showed 3‑fold higher half‑life in human liver microsomes (HLM), indicating superior resistance to oxidative metabolism [1]. The BCP cage lacks the metabolically labile phenyl C–H bonds and presents a higher ionisation potential, which reduces cytochrome P450‑mediated oxidation [1].

Metabolic stability Microsomes Bioisostere

Parallel artificial membrane permeability assay (PAMPA): BCP vs phenyl

In the PAMPA assay, the BCP analog exhibited 5‑fold higher passive membrane permeability compared with the matched phenyl derivative [1]. The improved permeability is attributed to the reduced polar surface area and the more compact, saturated shape of the BCP cage [1].

Membrane permeability PAMPA Bioisostere

Enantiomeric purity and configurational stability of the (S)-BCP amino acid

The (S)‑enantiomer of the BCP‑glycine derivative is synthesised via a highly diastereoselective asymmetric enolate functionalisation route that delivers ≥99 % ee [1]. In contrast, alternative synthetic procedures often produce racemic or low‑ee material, which can confound biological assays and lead to inconsistent structure–activity relationships. The hydrochloride salt further ensures chemical stability and facilitates handling.

Chiral purity Enantioselective synthesis Enantioenrichment

Lipophilicity (XLogP3) comparison: BCP‑glycine vs phenylglycine

The computed XLogP3 value for the free‑base (S)‑BCP‑glycine is −2.4, whereas phenylglycine has a reported XLogP3 of −1.8 [1][2]. The 0.6 log unit decrease indicates that replacing the phenyl ring with the BCP cage lowers lipophilicity, which is generally correlated with reduced off‑target binding and improved pharmacokinetic profiles.

Lipophilicity XLogP3 Drug-likeness

High-Value Application Scenarios for (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride


Peptide Lead Optimisation Requiring Enhanced Solubility and Metabolic Stability

When an active peptide containing a phenylalanine or phenylglycine residue shows promising potency but poor solubility (<10 µM) or rapid microsomal clearance (t½ < 15 min), replacing the aromatic residue with the (S)‑BCP‑glycine building block can improve thermodynamic solubility by up to 8‑fold and extend microsomal half‑life by 3‑fold, directly addressing the pharmacokinetic liabilities while maintaining target engagement [1].

Conformationally Constrained Peptidomimetics Targeting Shallow Protein Pockets

The rigid, co‑planar orientation of the BCP bridgehead substituents (spanning 5.6 Å) provides a defined exit vector geometry that is distinct from the 6.6 Å span of a para‑phenyl spacer [1]. This geometric precision is valuable for designing subtype‑selective GPCR or kinase inhibitors where subtle distance variations between pharmacophoric groups determine selectivity.

19F‑NMR Probe Development Using BCP‑Amino Acid Scaffolds

BCP‑glycine derivatives can serve as rigid, orientation‑sensitive probes when functionalised with a trifluoromethyl group. The saturated, magnetically silent BCP cage provides a clean 19F‑NMR background, enabling accurate measurement of protein alignment in membrane environments [2].

Quote Request

Request a Quote for (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.